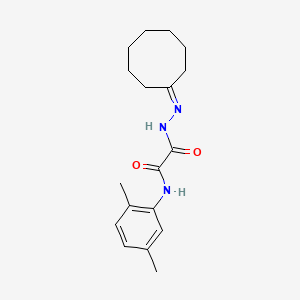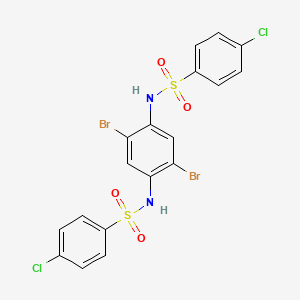![molecular formula C18H13ClN4O5S B5181180 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as GW 806742X and is a selective and potent inhibitor of the protein kinase B (PKB) signaling pathway. The PKB pathway is involved in a variety of cellular processes, including cell growth and survival, and is often dysregulated in cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide involves the inhibition of the PKB signaling pathway. Specifically, this compound binds to the ATP-binding site of PKB and prevents its phosphorylation and activation. This leads to decreased activation of downstream targets and ultimately decreased cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells, and can enhance the activity of other chemotherapeutic agents. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide in lab experiments include its high potency and selectivity for the PKB signaling pathway, as well as its ability to enhance the activity of other chemotherapeutic agents. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the role of the PKB pathway in other diseases, such as diabetes and neurodegenerative disorders. Additionally, this compound could be used in combination with other targeted therapies to enhance their efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has been described in several scientific publications. The most commonly used method involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by reaction with sulfamic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has been used extensively in scientific research as a tool to study the PKB signaling pathway. This compound has been shown to inhibit the phosphorylation of PKB and its downstream targets, leading to decreased cell survival and proliferation. Additionally, this compound has been used to study the role of the PKB pathway in cancer and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c19-14-9-8-12(29(27,28)22-17-7-3-4-10-20-17)11-13(14)18(24)21-15-5-1-2-6-16(15)23(25)26/h1-11H,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVIQFUEZBURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-nitro-phenyl)-5-(pyridin-2-ylsulfamoyl)-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)

![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)
![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)
![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)